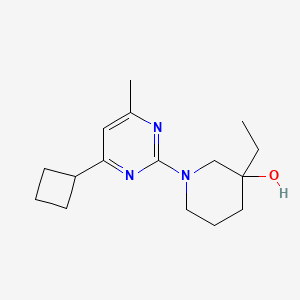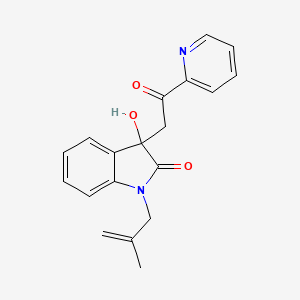![molecular formula C18H27ClN2O B5349238 1-[4-(4-chlorophenyl)butanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5349238.png)
1-[4-(4-chlorophenyl)butanoyl]-N,N-dimethyl-4-azepanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-chlorophenyl)butanoyl]-N,N-dimethyl-4-azepanamine, commonly referred to as CPCA, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has been widely studied for its potential applications in scientific research. CPCA is known for its ability to stimulate the release of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system.
Aplicaciones Científicas De Investigación
CPCA has been widely studied for its potential applications in scientific research. It has been shown to have a variety of effects on the brain, including the stimulation of dopamine release, the enhancement of cognitive function, and the modulation of mood. As a result, CPCA has been used in studies investigating the neurobiology of addiction, the mechanisms of reward processing, and the treatment of neurological and psychiatric disorders.
Mecanismo De Acción
CPCA acts primarily by stimulating the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the brain's reward system, and it is involved in the regulation of mood, motivation, and pleasure. CPCA works by binding to and activating the dopamine transporter, a protein that is responsible for the reuptake of dopamine from the synapse. By inhibiting the reuptake of dopamine, CPCA increases the concentration of dopamine in the synapse, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
CPCA has a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as to enhance cognitive function and mood. CPCA has also been shown to have neuroprotective effects, including the prevention of oxidative stress and the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCA has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for investigating the role of dopamine in the brain. CPCA is also relatively easy to synthesize, which allows for the production of large quantities for use in experiments. However, CPCA has some limitations for use in lab experiments. It has been shown to have some toxicity in vitro, which limits its use for long-term studies. Additionally, CPCA has a relatively short half-life, which makes it difficult to use in experiments that require prolonged exposure to the drug.
Direcciones Futuras
There are several future directions for research on CPCA. One area of interest is the development of new analogs of CPCA that have improved selectivity and potency for the dopamine transporter. Another area of interest is the investigation of the long-term effects of CPCA on the brain, including the potential for addiction and neurotoxicity. Finally, CPCA may have potential applications in the treatment of neurological and psychiatric disorders, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, CPCA is a psychoactive drug that has been widely studied for its potential applications in scientific research. It acts primarily by stimulating the release of dopamine in the brain, and it has a variety of biochemical and physiological effects on the body. CPCA has several advantages for use in lab experiments, including its potency and selectivity for the dopamine transporter, but it also has some limitations, such as its toxicity in vitro and short half-life. There are several future directions for research on CPCA, including the development of new analogs, investigation of long-term effects, and exploration of potential therapeutic applications.
Métodos De Síntesis
The synthesis of CPCA involves the reaction of 4-chlorobutyryl chloride with N,N-dimethyl-4-aminobutan-2-one in the presence of a base. The resulting product is then treated with sodium hydroxide to yield CPCA. This synthesis method has been well-established in the literature, and it has been used to produce CPCA in large quantities for scientific research purposes.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(dimethylamino)azepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c1-20(2)17-6-4-13-21(14-12-17)18(22)7-3-5-15-8-10-16(19)11-9-15/h8-11,17H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFRPRDBWMHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(CC1)C(=O)CCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(cyclopropylmethyl)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5349161.png)

![isopropyl 2-benzylidene-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5349176.png)

![N-(2,6-dichlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5349190.png)
![1-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5349197.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-methyl-2-furamide](/img/structure/B5349199.png)

![1-benzyl-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B5349206.png)
![2-(5-carboxy-2-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5349217.png)
![2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5349226.png)

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5349253.png)
![ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5349272.png)